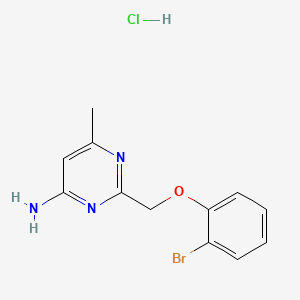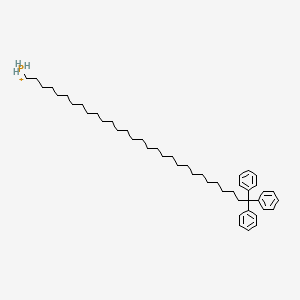
(30,30,30-Triphenyltriacontyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(30,30,30-Triphenyltriacontyl)phosphanium is a tertiary phosphine compound with the molecular formula C48H75P. It contains 124 atoms, including 75 hydrogen atoms, 48 carbon atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of (30,30,30-Triphenyltriacontyl)phosphanium typically involves the nucleophilic attack of phosphorus at a carbon atom of organic electrophiles, such as organyl halides, triflates, or sulfonates . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(30,30,30-Triphenyltriacontyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo substitution reactions with halides, triflates, and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(30,30,30-Triphenyltriacontyl)phosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of (30,30,30-Triphenyltriacontyl)phosphanium involves its interaction with molecular targets and pathways. It can act as a nucleophile, attacking electrophilic centers in organic molecules. This interaction can lead to the formation of new bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
(30,30,30-Triphenyltriacontyl)phosphanium can be compared with other tertiary phosphines, such as triphenylphosphine and tri-tert-butylphosphine. While these compounds share similar phosphorus-centered structures, this compound is unique due to its long alkyl chain and specific reactivity patterns . Similar compounds include:
Triphenylphosphine: A widely used ligand in catalysis.
Tri-tert-butylphosphine: Known for its steric bulk and reactivity.
Eigenschaften
CAS-Nummer |
95979-35-4 |
|---|---|
Molekularformel |
C48H76P+ |
Molekulargewicht |
684.1 g/mol |
IUPAC-Name |
30,30,30-triphenyltriacontylphosphanium |
InChI |
InChI=1S/C48H75P/c49-44-36-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-35-43-48(45-37-29-26-30-38-45,46-39-31-27-32-40-46)47-41-33-28-34-42-47/h26-34,37-42H,1-25,35-36,43-44,49H2/p+1 |
InChI-Schlüssel |
JRPZGRCGWLSOQV-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCCCCCCCCCCCCCCCCCCCCC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


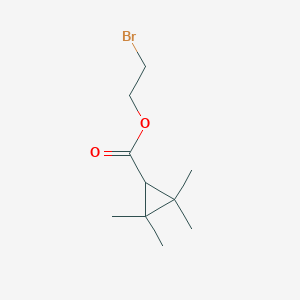
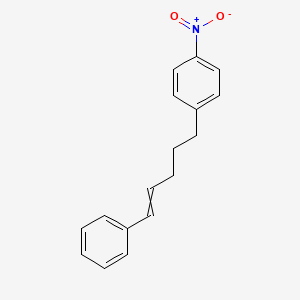
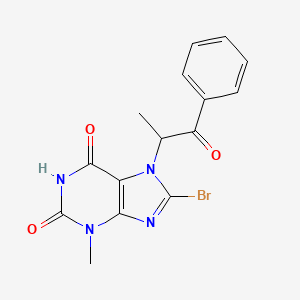
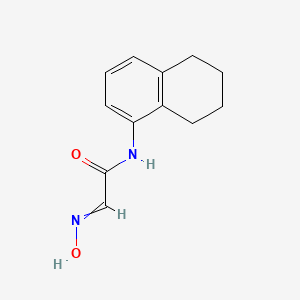
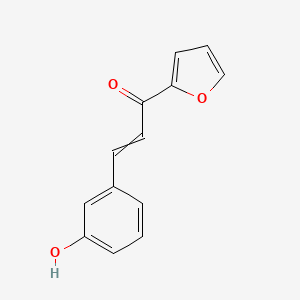
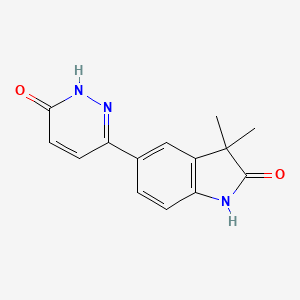


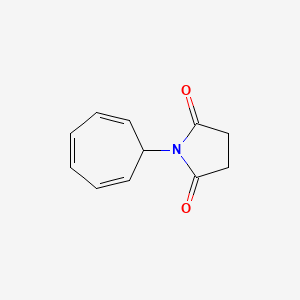
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
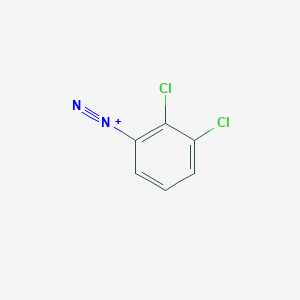
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
